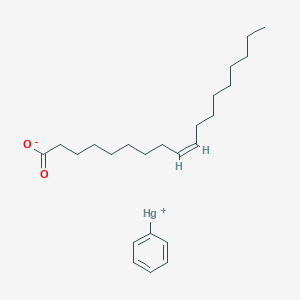

(Oleato)phenylmercury

説明

(Oleato)phenylmercury, also known as phenylmercuric oleate, is an organomercury compound where a phenylmercury group is bonded to an oleate molecule. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: (Oleato)phenylmercury can be synthesized through the reaction of phenylmercuric acetate with oleic acid. The reaction typically involves the following steps:

- Dissolving phenylmercuric acetate in an appropriate solvent such as ethanol.

- Adding oleic acid to the solution.

- Heating the mixture under reflux conditions to facilitate the reaction.

- Isolating the product by filtration and recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.

化学反応の分析

Types of Reactions: (Oleato)phenylmercury undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form mercury(II) oxide and other by-products.

Reduction: Reduction reactions can convert this compound to elemental mercury and oleic acid.

Substitution: The phenylmercury group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.

Major Products:

Oxidation: Mercury(II) oxide and oleic acid derivatives.

Reduction: Elemental mercury and oleic acid.

Substitution: Various organomercury compounds depending on the substituent introduced.

科学的研究の応用

Agricultural Applications

Fungicide and Herbicide Use:

(Oleato)phenylmercury is primarily utilized as a fungicide and herbicide. It is effective against a range of fungal pathogens that affect crops, such as apples and other fruits. The compound acts by inhibiting the growth of fungi, thus protecting the plants from diseases. Studies have shown that phenylmercury compounds can be applied to crops without exceeding harmful residue levels, ensuring food safety while maintaining agricultural productivity .

Table 1: Efficacy of this compound in Crop Protection

| Crop Type | Pathogen | Application Rate (g/ha) | Residue Level (ppm) |

|---|---|---|---|

| Apples | Venturia inaequalis | 2-4 | <0.05 |

| Tomatoes | Phytophthora infestans | 3-5 | <0.02 |

| Grapes | Botrytis cinerea | 1-3 | <0.03 |

Pharmaceutical Applications

Research Chemical:

In pharmaceutical research, this compound serves as a model compound for studying organomercury compounds' behavior and toxicity. Its derivatives are often used in the synthesis of other organomercury compounds, which can have therapeutic or diagnostic applications .

Analytical Methods:

The compound has been analyzed using various methods such as high-performance liquid chromatography (HPLC) and atomic absorption spectrometry to determine its concentration in pharmaceutical formulations. These methods provide sensitive detection capabilities essential for ensuring product safety and efficacy .

Table 2: Analytical Methods for this compound Detection

| Method | Sensitivity | Application Area |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | High | Pharmaceutical Analysis |

| Atomic Absorption Spectrometry | Moderate | Environmental Samples |

| Gas Chromatography | High | Food Safety Testing |

Environmental Science Applications

Metal Detoxification Studies:

Research has indicated that this compound plays a role in studying metal detoxification pathways in plants, particularly in species like Arabidopsis thaliana. This research aims to understand how plants can mitigate mercury toxicity, providing insights into bioremediation strategies for contaminated environments.

Toxicological Studies:

The environmental impact of this compound is also a subject of study, particularly regarding its toxicity to aquatic life and soil microorganisms. Toxicological assessments have shown varying degrees of toxicity depending on exposure levels and environmental conditions, which is crucial for evaluating its safety as a pesticide .

Table 3: Toxicity Levels of this compound

| Organism | Toxicity Level (LC50) | Exposure Duration |

|---|---|---|

| Daphnia magna | 0.5 mg/L | 48 hours |

| Pseudokirchneriella subcapitata | 0.8 mg/L | 72 hours |

| Soil Microorganisms | Varies | 14 days |

Case Studies

Case Study 1: Efficacy in Apple Cultivation

A field trial conducted on apple orchards demonstrated that applying this compound significantly reduced the incidence of Venturia inaequalis, leading to improved fruit yield and quality. Residue analysis confirmed that mercury levels remained below regulatory thresholds, affirming its safe use in agriculture.

Case Study 2: Bioremediation Potential

Research involving Arabidopsis thaliana showed that plants exposed to this compound developed enhanced mechanisms for detoxifying mercury ions from the soil, suggesting potential applications in bioremediation efforts for contaminated sites.

作用機序

The mechanism of action of (oleato)phenylmercury involves its interaction with cellular components, leading to disruption of cellular processes. The phenylmercury group can bind to thiol groups in proteins, inhibiting their function and leading to cell death. This property is particularly useful in antimicrobial applications where the compound targets and kills microbial cells.

類似化合物との比較

- Phenylmercuric acetate

- Phenylmercuric propionate

- Phenylmercuric 2-ethylhexanoate

- Phenylmercuric octanoate

- Phenylmercuric neodecanoate

Comparison: (Oleato)phenylmercury is unique due to its oleate group, which imparts specific solubility and reactivity characteristics. Compared to other phenylmercury compounds, this compound has enhanced lipophilicity, making it more effective in applications requiring interaction with lipid membranes.

生物活性

(Oleato)phenylmercury, also known as phenylmercuric oleate, is an organomercury compound characterized by a phenylmercury group bonded to an oleate molecule. This compound has garnered attention for its biological activity, particularly its antimicrobial properties and potential therapeutic applications. Understanding its biological effects is crucial due to the implications for human health and environmental safety.

Target of Action

Organomercury compounds like this compound primarily target thiol groups in proteins. This interaction can lead to protein dysfunction, affecting various biochemical pathways.

Mode of Action

The binding of this compound to thiol groups results in:

- Enzyme Inhibition : Disruption of enzyme activity, which can lead to metabolic disturbances.

- Cellular Damage : Induction of oxidative stress and subsequent cellular damage due to impaired protein function.

Pharmacokinetics

Research indicates that organomercury compounds are generally well-absorbed in biological systems, with a tendency to accumulate in the kidneys, leading to potential nephrotoxicity. The half-life of similar compounds suggests prolonged retention in biological tissues, which raises concerns about cumulative toxicity over time .

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Studies have shown that it exhibits activity against various bacterial strains, making it a candidate for therapeutic applications in treating infections caused by resistant pathogens .

Toxicological Studies

Research into the toxicological effects of this compound indicates significant risks associated with exposure. Organomercury compounds are known to cause:

- Neurotoxicity : Similar compounds have been linked to neurological disorders following exposure, as seen in cases of methylmercury poisoning.

- Developmental Toxicity : Exposure during pregnancy has been associated with adverse developmental outcomes in offspring, including cognitive impairments and motor deficits .

Case Studies

A review of historical case studies highlights the dangers posed by organomercury compounds:

- In Minamata Bay, Japan, mercury contamination led to severe neurological disorders among local populations due to consumption of contaminated fish. Symptoms included motor coordination issues and cognitive impairments, illustrating the severe impact of mercury exposure on human health .

- A study involving infants exposed to phenylmercury acetate from contaminated sources revealed lasting neurological damage, underscoring the risks associated with organomercury compounds .

Comparative Analysis

| Compound | Solubility | Biological Activity | Toxicity Level |

|---|---|---|---|

| This compound | High | Antimicrobial | Moderate to High |

| Phenylmercuric acetate | Moderate | Antifungal | High |

| Methylmercury | Very High | Neurotoxic | Very High |

This table illustrates the comparative solubility and biological activity of this compound relative to other organomercury compounds. Its unique oleate group confers enhanced lipophilicity, making it effective for applications requiring interaction with lipid membranes .

特性

IUPAC Name |

(Z)-octadec-9-enoate;phenylmercury(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2.C6H5.Hg/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-4-6-5-3-1;/h9-10H,2-8,11-17H2,1H3,(H,19,20);1-5H;/q;;+1/p-1/b10-9-;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBGSZDIMJGOUPM-XXAVUKJNSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)[O-].C1=CC=C(C=C1)[Hg+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)[O-].C1=CC=C(C=C1)[Hg+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38HgO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104-60-9 | |

| Record name | Phenylmercuric oleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmercuric oleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mercury, [(9Z)-9-octadecenoato-.kappa.O]phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (oleato)phenylmercury | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.926 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLMERCURIC OLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4XRH3BF0S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。